molecular formula C21H18N4 B2587963 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine CAS No. 865658-65-7

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine

Cat. No.: B2587963
CAS No.: 865658-65-7
M. Wt: 326.403
InChI Key: RAQZSWRTVBLGRQ-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-(2,5-dimethylpyrrolyl)phenyl group at the 4-position and a 2-pyridinyl group at the 2-position. Its molecular formula is C21H18N4, with a molar mass of 326.39 g/mol . This compound is part of a broader class of pyrimidine derivatives, which are often explored for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-6-7-16(2)25(15)18-10-8-17(9-11-18)19-12-14-23-21(24-19)20-5-3-4-13-22-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQZSWRTVBLGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the attachment of the phenyl and pyrimidine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine with analogous compounds, focusing on structural variations, substituent effects, and inferred properties.

Positional Isomerism: 2-Pyridinyl vs. 4-Pyridinyl Derivatives

A closely related compound, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine (CAS 865658-64-6), differs only in the position of the pyridinyl substituent (4-pyridinyl instead of 2-pyridinyl). This positional isomerism alters the molecule’s electronic profile and steric interactions. For example:

  • Electron distribution: The 4-pyridinyl group has a nitrogen atom para to the pyrimidine linkage, creating a symmetric electron-withdrawing effect.
  • Biological activity : While direct activity data are unavailable for these isomers, studies on analogous pyridinyl-pyrimidine systems suggest that substituent position significantly impacts receptor binding and pharmacokinetics .

Thiazole- and Imidazole-Containing Analogues

Several compounds listed in the European Patent Application (2023) share structural motifs with the target molecule but incorporate distinct heterocycles. Examples include:

  • 2-[6-[2-(3-Pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine: Replaces the dimethylpyrrole-phenyl group with a thiazole-pyridine moiety. This substitution may improve solubility but reduce lipophilicity compared to the dimethylpyrrole group .
  • Imidazo[4,5-b]pyridine derivatives (e.g., 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine): Feature fused imidazole-pyridine systems with sulfonyl and trifluoromethyl groups. Functional impact: Fluorinated and sulfonyl groups increase metabolic stability and electron-withdrawing effects, making these compounds more resistant to oxidative degradation compared to the non-fluorinated target molecule .

Carboxamide and Indazole Derivatives

Compounds such as N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide and N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide highlight the role of carboxamide and indazole moieties:

  • Indazole vs.

Biological Activity

4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H19N3C_{16}H_{19}N_3 with a molecular weight of approximately 263.34 g/mol. The structure consists of a pyrimidine core substituted with a pyridine and a dimethylpyrrole group, which contributes to its biological activity.

Research indicates that this compound may enhance monoclonal antibody production in cell cultures. It has been shown to suppress cell growth while increasing glucose uptake and intracellular ATP levels, which are critical for cell metabolism during antibody production. Specifically, it affects the N-glycan profile of antibodies, which is essential for their therapeutic efficacy .

Biological Activities

The following sections summarize key findings related to the biological activities of this compound:

Antibody Production Enhancement

  • Study Findings : The compound significantly increased monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. It suppressed cell growth while enhancing glucose uptake and ATP levels, leading to improved productivity without compromising cell viability .

Structure-Activity Relationship (SAR)

  • Key Components : The 2,5-dimethylpyrrole moiety was identified as a critical structural element that enhances productivity in cell cultures. Variations in this structure were tested to optimize the compound's effectiveness .

Data Tables

Property Value
Molecular FormulaC₁₆H₁₉N₃
Molecular Weight263.34 g/mol
CAS Number865658-67-9
Primary Biological ActivityMonoclonal antibody production enhancement
MechanismSuppression of cell growth; increased glucose uptake; enhanced ATP levels

Case Studies

  • Monoclonal Antibody Production :
    • In a study involving CHO cells, the compound was shown to increase the yield of monoclonal antibodies significantly. The results indicated a 1.4 to 7.8-fold increase in productivity compared to control conditions, demonstrating its potential as an additive in biopharmaceutical manufacturing .
  • Impact on Glycosylation :
    • The compound also affected the glycosylation patterns of produced antibodies, potentially improving their therapeutic qualities by controlling the level of galactosylation on N-linked glycans .

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